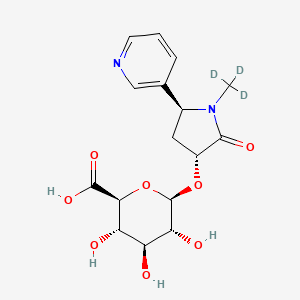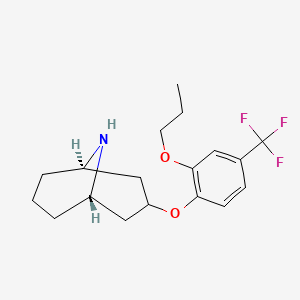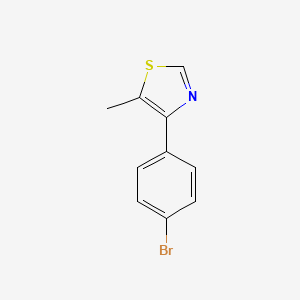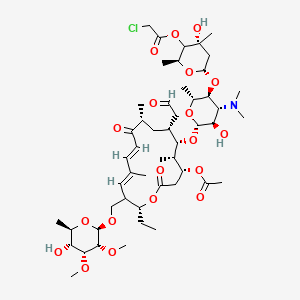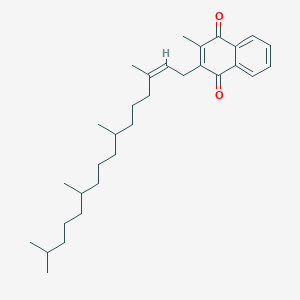
Vitamin K1-18O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin K1-18O is a modified form of Vitamin K1, also known as phylloquinone or phytonadione. This compound is a mixture of isotopically labeled forms, specifically 1-18O and 4-18O. Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. The isotopic labeling with oxygen-18 (18O) is often used in scientific research to trace and study the metabolic pathways and mechanisms of action of Vitamin K1.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-18O involves the incorporation of oxygen-18 into the molecular structure of Vitamin K1. This can be achieved through various chemical reactions, including the use of oxygen-18 labeled reagents. One common method is the oxidation of phylloquinone precursors with oxygen-18 enriched oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and verification to ensure the correct isotopic labeling and high purity of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the isotopic composition and purity.
化学反应分析
Types of Reactions: Vitamin K1-18O undergoes various chemical reactions, including:
Oxidation: Conversion to its epoxide form.
Reduction: Reduction back to its quinone form.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen-18 enriched oxidizing agents for labeling.
Reducing Agents: Common reducing agents like sodium borohydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions include the epoxide form of this compound and its reduced quinone form. These products are crucial for studying the metabolic pathways and biological activities of Vitamin K1.
科学研究应用
Vitamin K1-18O is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Studying the reaction mechanisms and pathways of Vitamin K1.
Biology: Investigating the role of Vitamin K1 in cellular processes and metabolism.
Medicine: Researching the effects of Vitamin K1 on blood clotting and bone health.
Industry: Developing new formulations and supplements containing Vitamin K1.
作用机制
Vitamin K1-18O exerts its effects through its role as a cofactor for the enzyme gamma-carboxylase. This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X by attaching carboxylic acid functional groups to glutamate residues, allowing them to bind calcium ions. This binding converts these clotting factors to their active forms, which are then secreted into the blood, restoring normal clotting function .
相似化合物的比较
Vitamin K1-18O can be compared with other similar compounds, such as:
Vitamin K2 (Menaquinone): Differing in the length of the isoprenoid side chain and primarily found in fermented foods.
Synthetic Vitamin K3 (Menadione): A water-soluble form used in animal feed and some supplements.
Vitamin K4 and K5: Synthetic forms with different side chains and biological activities.
Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool in both basic and applied research.
By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can gain deeper insights into its role in health and disease, paving the way for new therapeutic approaches and industrial applications.
属性
分子式 |
C31H46O2 |
|---|---|
分子量 |
450.7 g/mol |
IUPAC 名称 |
2-methyl-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20- |
InChI 键 |
MBWXNTAXLNYFJB-QQTULTPQSA-N |
手性 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
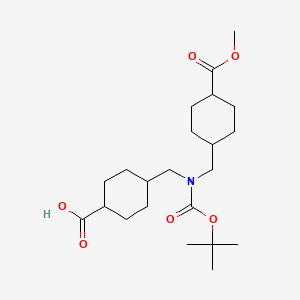
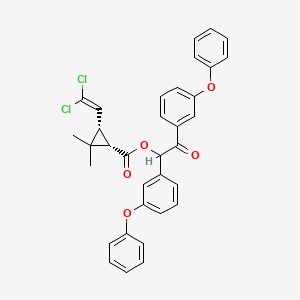
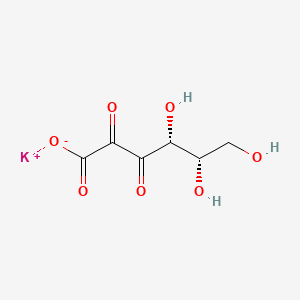
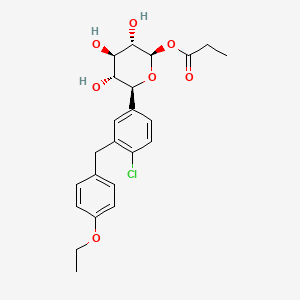
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)

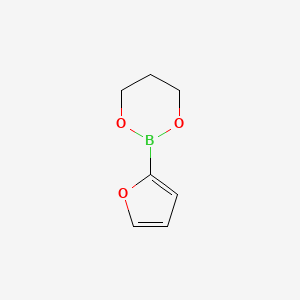
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)

